Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl-
Description
Thiourea derivatives are pivotal in medicinal and materials chemistry due to their versatile hydrogen-bonding capabilities and structural adaptability. The compound "Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl-" features a benzimidazole core substituted with an ethyl group at position 2 and a p-tolyl (4-methylphenyl) group on the thiourea moiety. This architecture confers unique electronic and steric properties, as the p-tolyl group enhances hydrogen bond acceptor strength via electron-donating methyl substitution, while the ethyl-benzimidazole moiety contributes to π-π stacking and hydrophobic interactions . Such structural attributes make it a candidate for applications in catalysis, drug design, and supramolecular chemistry.
Properties
CAS No. |
38423-16-4 |
|---|---|
Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-ethyl-3H-benzimidazol-5-yl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C17H18N4S/c1-3-16-20-14-9-8-13(10-15(14)21-16)19-17(22)18-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
InChI Key |
PHCXWAZTDWZKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
- 2-ethyl-1H-benzimidazol-5-amine (amine component)
- p-tolyl isothiocyanate (electrophilic thiocarbonyl source)
-
- Solvent: Dry acetonitrile or other aprotic solvents
- Base: Triethylamine (to neutralize HCl and promote nucleophilicity)
- Temperature: Room temperature, typically overnight stirring
-
- Removal of solvent under reduced pressure
- Extraction with ethyl acetate and washing with water
- Drying over anhydrous sodium sulfate
- Concentration and recrystallization from ethyl acetate/hexane mixture
This method yields the target thiourea compound with high purity and good yield.
Mechanistic Insight
The nucleophilic amine group on the benzimidazole attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage. The presence of triethylamine facilitates the reaction by scavenging any acidic byproducts and maintaining the nucleophilicity of the amine.
Detailed Experimental Procedure (Based on Literature)
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Dissolve 1.1 mmol of 2-ethyl-1H-benzimidazol-5-amine in 10 mL dry acetonitrile | Stirred under inert atmosphere if possible |
| 2 | Add 4 mmol triethylamine to the solution | Acts as base |
| 3 | Add 1.0 mmol p-tolyl isothiocyanate dropwise | Room temperature, stir overnight |
| 4 | Remove solvent under vacuum | Rotary evaporator |
| 5 | Dissolve residue in 20 mL ethyl acetate | Extract with water to remove impurities |
| 6 | Dry organic layer over anhydrous sodium sulfate | Filter and concentrate |
| 7 | Recrystallize from ethyl acetate/hexane | Obtain pure thiourea derivative |
This procedure is adapted from the synthesis of similar benzimidazole-thiourea derivatives reported in peer-reviewed research.
Characterization and Purity Confirmation
-
- ^1H and ^13C NMR confirm the formation of the thiourea linkage and the integrity of the benzimidazole and p-tolyl groups.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- Thin-layer chromatography (TLC) monitors reaction progress and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Amine to isothiocyanate ratio | 1.1 : 1 | Slight excess of amine to drive reaction |
| Solvent | Dry acetonitrile | Aprotic solvent preferred |
| Base | Triethylamine (4 mmol) | Neutralizes acid, promotes nucleophilicity |
| Temperature | Room temperature | Mild conditions prevent side reactions |
| Reaction time | Overnight (12-16 hours) | Ensures complete conversion |
| Work-up solvent | Ethyl acetate/hexane | For recrystallization and purification |
| Yield | Typically 70-85% | Depends on purity of starting materials |
Chemical Reactions Analysis
Types of Reactions
1-p-Tolyl-3-(2-ethylbenziminazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives exhibit promising antimicrobial properties. The compound N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl- has been evaluated for its effectiveness against various bacterial strains.
Key Findings:
-
Inhibition Against Bacteria :
- Compounds derived from thiourea have shown activity against Staphylococcus aureus and Escherichia coli. For instance, derivatives with specific substitutions displayed minimal inhibitory concentrations (MIC) ranging from 0.25 to 4 µg/mL against standard bacterial strains .
- A series of new thiourea derivatives demonstrated significant antibacterial activity, with some compounds exhibiting MIC values as low as 1 µg/mL against Mycobacterium tuberculosis .
- Mechanism of Action :
Anticancer Properties
Thiourea derivatives have been extensively studied for their anticancer potential. The structure of N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl- allows it to interact with various biological pathways involved in cancer progression.
Key Findings:
- Cytotoxicity :
- Targeting Cancer Pathways :
Organic Synthesis Applications
Thiourea derivatives serve as valuable intermediates in organic synthesis, particularly in the development of heterocyclic compounds.
Key Findings:
- Building Blocks for Synthesis :
Case Studies
Mechanism of Action
The mechanism of action of 1-p-Tolyl-3-(2-ethylbenziminazol-5-yl)thiourea involves its interaction with various molecular targets and pathways. The thiourea moiety is known to form strong hydrogen bonds with biological molecules, which can inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s aromatic rings can also interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- N-(p-tolyl)benzamide derivatives (e.g., N-(p-tolyl)benzimidoyl chloride): The p-tolyl group stabilizes intermediates in thiourea synthesis by enhancing imine nitrogen's electron density, facilitating nucleophilic attacks. In contrast, N-(4-chlorophenyl) analogs exhibit reduced electron density due to the electron-withdrawing Cl substituent, leading to slower reaction kinetics in cyclization steps .
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide : X-ray studies reveal a chair conformation for the cyclohexane ring and intramolecular N–H···O hydrogen bonding, stabilizing the molecule. The absence of a benzimidazole ring in this compound reduces π-system interactions compared to the target thiourea .
Physical Properties
Hydrogen Bonding and Supramolecular Assembly
The target compound’s thiourea moiety can form N–H···S and N–H···N hydrogen bonds, similar to N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives . However, the ethyl-benzimidazole group introduces additional CH-π interactions, as seen in 2-phenylquinazoline-thiones , which adopt layered crystal structures . In contrast, N-(4-methoxyphenyl) analogs prioritize O–H···S bonds, reducing packing efficiency .
Biological Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl-thiourea is a notable member of this class, with various studies highlighting its potential in therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant research findings.
Overview of Thiourea Derivatives
Thioureas are organic compounds characterized by the presence of a thiourea functional group (–NH–C(=S)–NH2). They have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. The structural variations in thiourea derivatives significantly influence their biological efficacy.
The biological activity of thiourea derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiourea compounds act as enzyme inhibitors, targeting specific pathways involved in disease processes. For instance, some derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
- Anticancer Activity : Thioureas have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell signaling pathways. Studies reveal that certain thiourea derivatives exhibit IC50 values as low as 1.50 µM against human leukemia cell lines .
- Antimicrobial Properties : The antimicrobial activity of thioureas has been documented against various bacterial strains. For example, certain derivatives demonstrated significant microbicidal activity against Staphylococcus aureus and Escherichia coli .
- Antituberculosis Activity : Thiourea derivatives have shown promise as antituberculosis agents by inhibiting the growth of Mycobacterium tuberculosis. Some compounds exhibited MIC values as low as 1 µg/mL against resistant strains .
- Neuroprotective Effects : Emerging research indicates that thioureas may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s. Certain derivatives have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .
Anticancer Activity
Several studies have focused on the anticancer potential of thiourea derivatives:
- A study evaluated the cytotoxic effects of various benzimidazole-based thioureas against different cancer cell lines, revealing significant antiproliferative activity with IC50 values ranging from 3 to 14 µM for breast and pancreatic cancer cells .
- Another investigation highlighted the effectiveness of a specific thiourea derivative in inhibiting T-cell proliferation with an IC50 value of 0.004 μM, indicating its potential as an immunomodulatory agent .
Antimicrobial Efficacy
The antimicrobial properties were assessed through various assays:
- A series of thiourea derivatives were tested against common pathogens, with results showing effective inhibition against Gram-positive and Gram-negative bacteria. Notably, compounds containing halogen substitutions exhibited enhanced antimicrobial activity .
Neuroprotective Studies
Research into neuroprotective effects has shown promising results:
- Thiourea derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE), with some compounds demonstrating IC50 values lower than 100 nM against AChE, suggesting their potential role in Alzheimer's treatment .
Data Tables
| Biological Activity | IC50 Values | Targeted Pathway/Mechanism |
|---|---|---|
| Anticancer (Leukemia) | 1.50 µM | Apoptosis induction |
| Antimicrobial (E. coli) | MIC 1 µg/mL | Cell wall synthesis inhibition |
| Neuroprotection (AChE Inhibition) | 33.27 - 93.85 nM | Cholinergic pathway modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl-, and how can purity be validated?
- Methodology : Synthesis typically involves coupling substituted benzimidazole and p-tolylamine precursors via thiourea linkage. Techniques like nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂) are recommended. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
- Data Validation : Compare melting points and spectral data with literature values (e.g., analogs in show m.p. ranges of 180–198°C for thiourea derivatives).
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology : Employ Fourier-transform infrared spectroscopy (FT-IR) to identify thiourea C=S stretches (~1250–1350 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks (critical for stability studies) .
Advanced Research Questions
Q. How can environmental effects (e.g., solvent polarity, pH) on the compound’s conformation and bioactivity be systematically studied?
- Methodology : Use computational tools (DFT calculations) to model solvation effects and compare with experimental UV-Vis spectra in solvents of varying polarity (e.g., DMSO vs. water). For pH-dependent studies, conduct potentiometric titrations to assess protonation states of the benzimidazole moiety (pKa ~5–7) and correlate with bioactivity shifts .
- Case Study : highlights hydration effects on thiourea analogs’ interactions with cyclooxygenase (COX) enzymes. Apply surface plasmon resonance (SPR) to quantify binding affinity (KD) changes under varying pH conditions.
Q. What experimental designs are suitable for resolving contradictions in biological activity data (e.g., COX-1 vs. COX-2 inhibition)?
- Methodology : Adopt a split-plot design (as in ) with in vitro enzymatic assays (COX-1/COX-2 inhibition) and in silico docking (AutoDock Vina) to identify binding site variations. Include positive controls (e.g., indomethacin) and statistical validation (ANOVA with post-hoc Tukey tests) to address inter-lab variability .
- Data Interpretation : If COX-2 selectivity is inconsistent, evaluate competitive inhibition via Lineweaver-Burk plots or isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s antioxidant or cytotoxic properties?
- Methodology : Link research to free radical scavenging theories (e.g., HAT vs. SET mechanisms) using DPPH/ABTS assays. For cytotoxicity, apply the NCI-60 cell line panel and integrate results with QSAR models to predict structural determinants of activity (e.g., electron-withdrawing groups on the p-tolyl ring) .
- Theoretical Integration : emphasizes aligning hypotheses with conceptual frameworks (e.g., redox cycling pathways). Use molecular dynamics (MD) simulations to model interactions with cellular targets like thioredoxin reductase .
Methodological Challenges and Solutions
Q. What strategies mitigate synthesis byproducts (e.g., isomerization or dimerization) during scale-up?
- Solution : Optimize reaction conditions (e.g., low-temperature stirring, excess thiophosgene) and employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor by LC-MS for real-time impurity tracking .
Q. How can researchers address discrepancies in logP values reported for thiourea derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
